molecular formula C20H17N5O5S B2926752 3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1203216-21-0

3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2926752
CAS No.: 1203216-21-0
M. Wt: 439.45
InChI Key: LQXVKGTWTISRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one, primarily targets the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization . In the LasB system, the compound showed promising quorum-sensing inhibitor activities . Docking studies revealed that the compound binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Biochemical Pathways

The compound affects the quorum sensing pathways in Gram-negative bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms, and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria to develop future resistance .

Result of Action

As a result of its action, the compound inhibits the growth of Gram-negative bacteria, specifically Pseudomonas aeruginosa .

Properties

IUPAC Name

3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c26-18(12-24-15-3-1-2-4-16(15)30-20(24)27)22-7-9-23(10-8-22)19-21-14-6-5-13(25(28)29)11-17(14)31-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVKGTWTISRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.